

The Phenoldisulfonic Acid Method for Nitrate Determination: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth overview of the discovery, development, and application of the **phenoldisulfonic acid** (PDA) method for the quantitative determination of nitrates. Primarily aimed at researchers, scientists, and professionals in drug development and environmental analysis, this document details the core principles, experimental protocols, and historical evolution of this important analytical technique.

Introduction

The **phenoldisulfonic acid** method is a well-established spectrophotometric technique for quantifying nitrate ions in various matrices, particularly in water and soil samples. The method relies on the reaction of nitrate with **phenoldisulfonic acid** in a strongly acidic environment to form a yellow-colored compound, the intensity of which is directly proportional to the nitrate concentration. This colorimetric assay has been a foundational method in analytical chemistry for over a century.

Discovery and Development

The foundational work on the **phenoldisulfonic acid** method for nitrate determination was laid in the early 20th century. Pioneering research by Emile Monnin Chamot and David S. Pratt at Cornell University, published in the Journal of the American Chemical Society in 1909 and 1910, established the fundamental methodology.[1][2][3][4] Their work was instrumental in moving from qualitative to quantitative analysis of nitrates in water.



Throughout the 20th century, the method evolved significantly, transitioning from visual color comparison to more precise photometric and spectrophotometric techniques.[1] A significant milestone was a 1950 study published in Analytical Chemistry that systematically investigated the photometric aspects of the method, optimizing parameters for enhanced accuracy.[1][5][6] Further research focused on extending the method's applicability to samples with high nitrate concentrations and addressing interferences from substances like chlorides.[1] The United States Environmental Protection Agency (EPA) later standardized the method as EPA Method 7 for determining nitrogen oxides in stationary source emissions.[1]

Chemical Principle

The core of the **phenoldisulfonic acid** method is the nitration of phenol-2,4-disulfonic acid by nitrate ions in the presence of concentrated sulfuric acid. This reaction occurs in an anhydrous medium. The resulting nitrated product, picric acid, is colorless. Upon the addition of a strong base, such as ammonium hydroxide or potassium hydroxide, the nitrated **phenoldisulfonic acid** is converted to its alkaline salt, which is a yellow-colored complex.[7][8] The intensity of this yellow color, measured spectrophotometrically at a wavelength of 410 nm, is proportional to the original nitrate concentration.[1][8]

Experimental Protocols

The following sections provide a detailed methodology for the determination of nitrates using the **phenoldisulfonic acid** method.

Reagent Preparation

Phenoldisulfonic Acid Reagent:

- Dissolve 25 g of pure white phenol in 150 mL of concentrated sulfuric acid (H₂SO₄).[8][9]
- Add 75 mL of fuming sulfuric acid (15% free SO₃).[8][9]
- Stir the mixture well.
- Heat the mixture in a water bath at 100°C for 2 hours.[8][9]

Standard Nitrate Solution (100 mg/L NO₃⁻-N):



- Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in deionized water.[9]
- Dilute to 1000 mL in a volumetric flask.[9]

Stock Nitrate Solution:

Dissolve 0.7216 g of C.P. potassium nitrate in 1 liter of distilled water.[8]

Standard Nitrate Solution for Calibration:

- Evaporate 50.0 ml of the stock nitrate solution to dryness on a water bath.[8]
- Dissolve the residue by rubbing with 2.0 ml of phenoldisulfonic acid reagent.[8]
- Dilute to 500 ml with distilled water. This solution contains 10 p.p.m. of nitrate nitrogen.[8]

Sample Preparation and Analysis

- Take a known volume of the sample (e.g., 50 mL) in an evaporating dish.[9]
- Evaporate the sample to dryness on a water bath.[8][9]
- To the dry residue, add 2 mL of the **phenoldisulfonic acid** reagent and thoroughly triturate the residue with a glass rod to ensure complete contact.[8][9]
- Carefully add 20 mL of deionized water and stir until the residue is completely dissolved.[9]
- Add a strong alkali, such as concentrated ammonium hydroxide or potassium hydroxide (typically 6-10 mL of 12 N solution), until the maximum yellow color is developed.[8][9]
- Transfer the solution to a 100 mL volumetric flask and make up the volume with deionized water.[8][9]
- Allow the solution to cool to room temperature.
- Measure the absorbance of the solution at 410 nm using a spectrophotometer against a reagent blank.[1][8]



Interference Mitigation

Several substances can interfere with the accuracy of the **phenoldisulfonic acid** method.

- Chlorides: Chloride ions are a significant interference as they can react with nitric acid, leading to a loss of nitrates.[1][8] Removal of chlorides is often necessary and can be achieved by precipitation with silver sulfate solution before analysis.[8]
- Nitrites: Nitrite ions at concentrations above 0.2 ppm can interfere with the reaction, leading to erratic results.[8]
- Organic Matter: For soil analysis, organic matter can be removed through treatment with activated charcoal.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the **phenoldisulfonic acid** method.

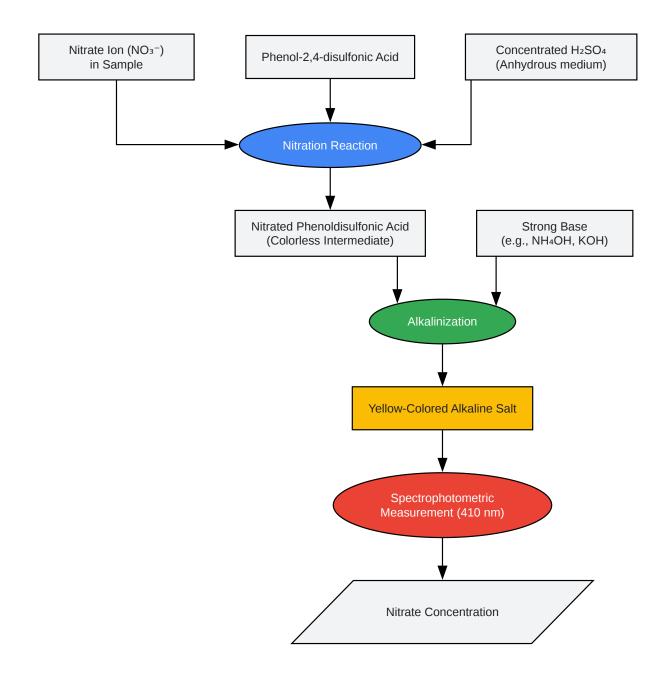
Parameter	Value	Reference
Detection Range	0.02 - 2.0 mg/L	[1]
0.01 - 2.0 p.p.m. (with 1-cm cell)	[8]	
Up to 12 p.p.m. (at 470-480 nm)	[8]	_
Wavelength of Max. Absorbance	410 nm	[1][8]
Repeatability (Std. Deviation)	1.893% of the test result value	[1]
Reproducibility (Std. Deviation)	7.110% of the test result value	[1]



Reagent	Component	Quantity
Phenoldisulfonic Acid Reagent	White Phenol	25 g
Concentrated H ₂ SO ₄	150 mL	
Fuming H ₂ SO ₄ (15% free SO ₃)	75 mL	_
Standard Nitrate Solution	Anhydrous KNO₃	0.7218 g
Deionized Water	to 1000 mL	

Visualizations Chemical Reaction Pathway



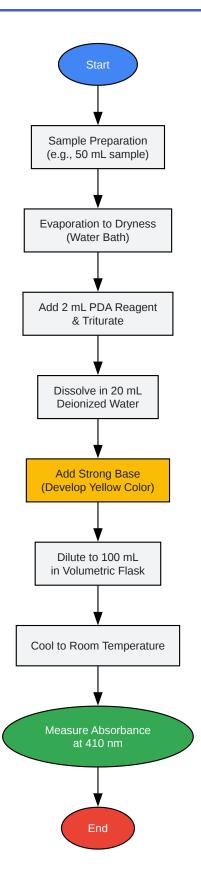


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Caption: Chemical reaction pathway of the **phenoldisulfonic acid** method.

Experimental Workflow





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Caption: General experimental workflow for the phenoldisulfonic acid method.



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